1,3-Thiazolo[5,4-d]pyrimidine

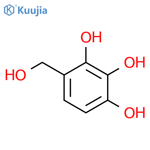

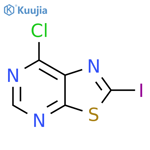

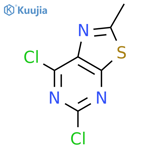

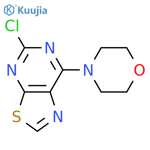

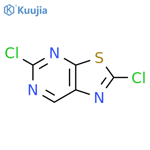

1,3-Thiazolo\[5,4-d\]pyrimidines are a class of heterocyclic compounds featuring the fusion of a thiazole ring with a pyrimidine ring. These compounds exhibit diverse biological activities and have been studied for their potential in various therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial properties. The unique structural features of 1,3-thiazolo\[5,4-d\]pyrimidines facilitate the modulation of multiple targets within cells, making them attractive candidates for drug development. Their chemical structure typically includes a five-membered thiazole ring fused to a six-membered pyrimidine ring, with substituents that can vary widely, affecting their physicochemical properties and biological functions.

These compounds are often synthesized through multi-step organic synthesis protocols involving coupling reactions, ring formation, and functional group manipulations. Their stability, solubility, and bioavailability are critical considerations in the design of these molecules for practical applications. Ongoing research continues to explore the structural-activity relationships (SAR) of 1,3-thiazolo\[5,4-d\]pyrimidines to optimize their medicinal properties and enhance their potential as therapeutic agents.

![1,3-Thiazolo[5,4-d]pyrimidine](https://de.kuujia.com/images/category/11.png)

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

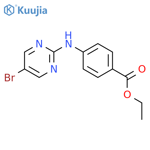

|

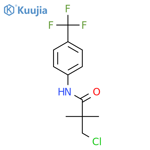

Thiazolo[5,4-d]pyrimidin-2-amine,7-chloro-N-phenyl- | 871266-78-3 | C11H7N4SCl |

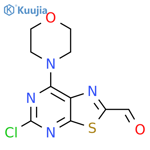

|

5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde | 1093075-03-6 | C10H9ClN4O2S |

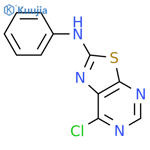

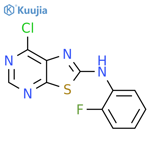

|

7-Chloro-n-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine | 1242240-95-4 | C11H6ClFN4S |

|

7-chloro-2-iodo-1,3thiazolo5,4-dpyrimidine | 1909309-71-2 | C5HClIN3S |

|

5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine | 7464-11-1 | C6H3N3SCl2 |

|

4-(5-Chlorothiazolo5,4-d-pyrimidin-7-yl)morpholine | 41975-14-8 | C9H9N4OSCl |

|

2,5-dichloro-1,3thiazolo5,4-dpyrimidine | 13479-89-5 | C5HN3SCl2 |

|

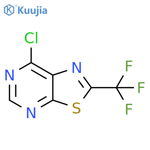

7-chloro-2-(trifluoromethyl)-1,3thiazolo5,4-dpyrimidine | 1934497-36-5 | C6HClF3N3S |

|

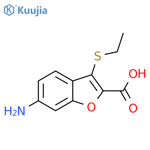

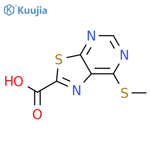

7-methylsulfanylthiazolo[5,4-d]pyrimidine-2-carboxylic acid | 871231-24-2 | C7H5N3O2S2 |

|

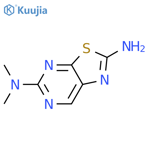

N5,N5-DIMETHYLTHIAZOLO[5,4-D]PYRIMIDINE-2,5-DIAMINE | 1192814-67-7 | C7H9N5S |

Verwandte Literatur

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

Empfohlene Lieferanten

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte